molecular formula C15H15Br B14042462 4'-Bromo-2,3',4-trimethyl-1,1'-biphenyl

4'-Bromo-2,3',4-trimethyl-1,1'-biphenyl

Cat. No.: B14042462
M. Wt: 275.18 g/mol
InChI Key: ZRGUTIBVRXIVHO-UHFFFAOYSA-N
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Description

4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Br It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4’ position and three methyl groups at the 2, 3’, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl typically involves the bromination of 2,3’,4-trimethyl-1,1’-biphenyl. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Hydrogenated biphenyl derivatives.

Scientific Research Applications

4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom, being a good leaving group, facilitates various substitution reactions. The compound’s methyl groups can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may involve pathways related to oxidative stress, enzyme inhibition, or receptor binding .

Comparison with Similar Compounds

  • 3’-Bromo-2,3,4’-trimethyl-1,1’-biphenyl
  • 4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl
  • 2,4,6-Trimethyl-1,1’-biphenyl

Comparison: 4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Compared to 3’-Bromo-2,3,4’-trimethyl-1,1’-biphenyl, the position of the bromine atom affects the compound’s electronic properties and steric hindrance, leading to differences in reactivity and biological activity. Similarly, the presence of three methyl groups in 4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl alters its chemical behavior compared to the 2,3’,4-trimethyl derivative .

Properties

Molecular Formula

C15H15Br

Molecular Weight

275.18 g/mol

IUPAC Name

1-bromo-4-(2,4-dimethylphenyl)-2-methylbenzene

InChI

InChI=1S/C15H15Br/c1-10-4-6-14(11(2)8-10)13-5-7-15(16)12(3)9-13/h4-9H,1-3H3

InChI Key

ZRGUTIBVRXIVHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Br)C)C

Origin of Product

United States

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